2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether
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Overview
Description
2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a useful research compound. Its molecular formula is C14H13FN4OS and its molecular weight is 304.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Nucleophilic Substitution Reactions
The compound's synthesis involves optimized reaction conditions to increase yields significantly, with a focus on producing new polyfluoroalkyl-substituted analogs. Nucleophilic substitution of the methylsulfanyl group with morpholine or hydrazine leads to the formation of 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones, demonstrating the compound's versatility in chemical transformations (Khudina, Burgart, & Saloutin, 2014).
Antagonist Clinical Candidate Discovery
A single pot dipolar cycloaddition reaction/Cope elimination sequence facilitated the discovery of novel P2X7 antagonists, showcasing the compound's potential in developing treatments for mood disorders. This process highlights its role in the discovery and synthesis of clinical candidates with significant solubility and tolerability in preclinical species (Chrovian et al., 2018).
Herbicidal Activity
Compounds derived from the 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential applications in agriculture for controlling unwanted plant growth (Moran, 2003).
Molecular Probes for A2A Adenosine Receptor
Derivatives of the compound act as high affinity and selective antagonists for the human A2A adenosine receptor, serving as valuable pharmacological probes for studying the receptor. This application is crucial for research into the receptor's role in physiology and its potential as a therapeutic target (Kumar et al., 2011).
Antibacterial Activity
Novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring show antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings open avenues for the development of new antimicrobial agents (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class , which is known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . .
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad range of biological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine class , it is likely that multiple pathways could be affected
Result of Action
Given the range of biological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine class , it is likely that the compound could have multiple effects at the molecular and cellular levels
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-7-19-13(17-14(18-19)21-3)16-12(8)9-4-5-11(20-2)10(15)6-9/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAHTFZYHFPDNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)SC)N=C1C3=CC(=C(C=C3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325855 |
Source
|
Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-14-2 |
Source
|
Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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